

Linaroside analytical standards and reference materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Linaroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linaroside, a flavonoid glycoside, is a natural product found in various plant species, notably including Buddleja officinalis and Lantana camara.[1][2] It has garnered significant interest within the scientific community due to its potential pharmacological activities, including antimycobacterial and nematicidal properties.[1] As a subject of ongoing research and drug development, the availability of high-purity analytical standards and reliable reference materials is crucial for accurate quantification, identification, and biological investigation.

These application notes provide an overview of **linaroside**, its commercially available analytical standards, and detailed protocols for its analysis using modern chromatographic and spectroscopic techniques. The information herein is intended to support researchers in achieving accurate and reproducible results in their studies involving **linaroside**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **linaroside** is fundamental for its handling, analysis, and formulation.

Property	Value	Source
Chemical Name	5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one	[3]
Synonyms	Linarin, Acacetin-7-rutinoside	[4]
CAS Number	53452-12-3	[1][4]
Molecular Formula	C23H24O11	[3][4][5]
Molecular Weight	476.43 g/mol	[4]
Monoisotopic Mass	476.13187 Da	[3]
Appearance	Typically a solid powder	N/A
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1]
Purity	Available in various purities, e.g., ≥95%	[4]

Linaroside Analytical Standards and Reference Materials

The use of well-characterized analytical standards is a prerequisite for any quantitative or qualitative analysis.[6][7] Several suppliers offer **linaroside** reference materials with specified purity levels. When selecting a standard, it is imperative to consider the application and the required level of accuracy.

Supplier	Product Number	Purity	Form	Storage
ChemFaces	CFN91714	>98%	Solid	2-8°C, protect from light
CP Lab Safety	Varies	95%	1 mg	Room Temperature
AbMole	M2355	>98%	Solid	-20°C (long- term)

Note: This table is illustrative. Researchers should always refer to the supplier's certificate of analysis (CoA) for detailed information on purity, identity, and storage conditions.

Experimental Protocols Extraction of Linaroside from Buddleja officinalis

Buddleja officinalis is a known source of **linaroside**.[2] The following protocol is a general guideline for the extraction of flavonoids from this plant, optimized for **linaroside** yield.

Materials and Reagents:

- Dried and powdered flowers of Buddleja officinalis
- Methanol (76%)[8][9]
- Ultrasonic bath
- Rotary evaporator
- Filter paper

Protocol:

- Weigh 10 g of dried, powdered Buddleja officinalis flowers.
- Add 340 mL of 76% methanol (solid to liquid ratio of 1:34 g/mL).[8][9]

- Place the mixture in an ultrasonic bath and extract for 33 minutes at room temperature.[8][9]
- Filter the extract through filter paper to remove solid plant material.
- Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
- The crude extract can be further purified using techniques such as column chromatography.

Click to download full resolution via product page

Figure 1. Workflow for the extraction of **linaroside**.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and widely used technique for the quantification of flavonoids like linaroside.[10][11][12]

Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μm)
- Autosampler
- · Data acquisition and processing software

Chromatographic Conditions:

• Mobile Phase A: Water with 0.1% formic acid

• Mobile Phase B: Acetonitrile

· Gradient:

0-5 min: 10% B

5-25 min: 10-50% B

25-30 min: 50-90% B

o 30-35 min: 90% B

35-40 min: 10% B (re-equilibration)

• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 10 μL

Detection Wavelength: 340 nm[10]

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh 1 mg of linaroside analytical standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
- Sample Solution: Dissolve the crude extract or purified sample in methanol to a suitable concentration. Filter through a 0.45 μm syringe filter before injection.

Procedure:

• Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

- · Inject the calibration standards in ascending order of concentration.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Inject the sample solutions.
- Determine the concentration of linaroside in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides higher sensitivity and selectivity for the identification and quantification of **linaroside**, especially in complex matrices.[13][14][15]

Instrumentation:

- LC-MS system (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source
- UPLC/UHPLC system for better resolution and shorter run times
- C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 μm)

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A steeper gradient than HPLC can be used due to the higher efficiency of the UPLC column.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 2 μL

MS Conditions:

• Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for flavonoids.

Capillary Voltage: 3.5 kV

Source Temperature: 120°C

Desolvation Temperature: 350°C

Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.

 Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

MRM Transition (example): For **linaroside** ([M-H]⁻ at m/z 475.12), a potential fragment ion could be monitored. The exact transition should be determined by infusing a standard solution. A possible transition could be m/z 475.1 -> m/z 313.1 (loss of the rutinoside moiety).

Sample Preparation: Similar to HPLC-UV, but samples may require further dilution due to the higher sensitivity of the MS detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

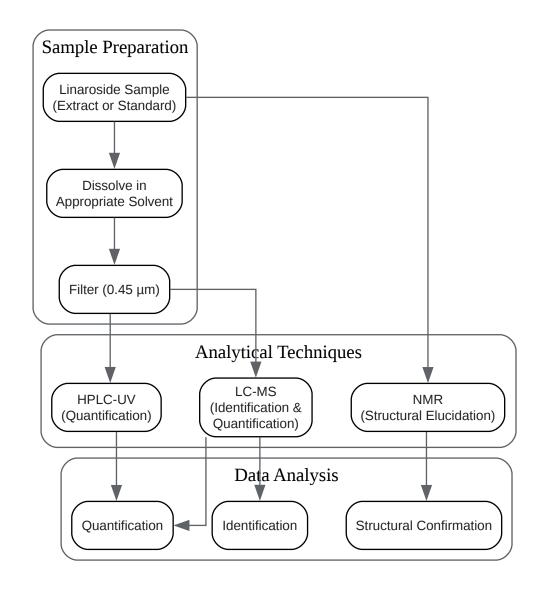
NMR spectroscopy is the most powerful technique for the structural elucidation of **linaroside** and for confirming the identity of a reference standard.[16][17][18]

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Sample Preparation:

• Dissolve approximately 5-10 mg of the **linaroside** standard in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).


• Transfer the solution to an NMR tube.

Experiments:

- ¹H NMR: Provides information about the number of different types of protons and their chemical environments.
- ¹³C NMR: Provides information about the number of different types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.[16]

Data Interpretation: The chemical shifts and coupling constants of the protons and carbons in the NMR spectra should be compared with published data for **linaroside** to confirm its identity.

Click to download full resolution via product page

Figure 2. General analytical workflow for linaroside.

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by **linaroside** are a subject of ongoing research, flavonoids are known to interact with various cellular signaling cascades, often related to inflammation and oxidative stress. For instance, many flavonoids are known to inhibit the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.

Figure 3. Hypothetical inhibition of the NF-κB signaling pathway by **linaroside**.

This diagram illustrates a potential mechanism where **linaroside** may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-kB and subsequent transcription of pro-inflammatory genes. This remains a hypothesis that requires experimental validation.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers working with **linaroside**. The use of high-quality analytical standards in conjunction with robust and validated analytical methods is essential for obtaining reliable and reproducible data. Further research into the biological activities and mechanisms of action of **linaroside** will continue to elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Linaroside | CAS:53452-12-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. Linaroside | C23H24O11 | CID 11972339 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the Extraction Conditions for Buddleja officinalis Maxim. Using Response Surface Methodology and Exploration of the Optimum Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 12. d-nb.info [d-nb.info]
- 13. LC/MS/MS analyses of an oleander extract for cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current developments in LC-MS for pharmaceutical analysis Analyst (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. omicsonline.org [omicsonline.org]
- 17. youtube.com [youtube.com]
- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- To cite this document: BenchChem. [Linaroside analytical standards and reference materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246411#linaroside-analytical-standards-and-reference-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com